molecular formula C15H22N2O4S B2372503 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 873589-67-4

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B2372503
CAS RN: 873589-67-4
M. Wt: 326.41
InChI Key: HBVSHPZLQGBFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr). This compound has been extensively studied for its therapeutic potential in treating cardiovascular diseases, such as arrhythmias and hypertension.

Mechanism of Action

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This leads to prolongation of the action potential duration and effective refractory period, which can prevent reentrant arrhythmias. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to have a negative inotropic effect, which can reduce myocardial contractility and oxygen demand.
Biochemical and Physiological Effects:
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to blocking IKr, it has been shown to inhibit the L-type calcium current and activate the ATP-sensitive potassium current. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to increase intracellular calcium concentration and reduce the activity of the sodium-calcium exchanger.

Advantages and Limitations for Lab Experiments

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has a number of advantages for lab experiments. It is a highly selective blocker of IKr, which makes it a valuable tool for studying the role of this current in cardiac electrophysiology. In addition, 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has a relatively long half-life, which allows for sustained inhibition of IKr. However, 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has some limitations for lab experiments. It has a negative inotropic effect, which can complicate the interpretation of results. In addition, 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have off-target effects on other ion channels, which can lead to unwanted side effects.

Future Directions

For research on 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide include the development of more selective IKr blockers, the use of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide in combination with other drugs, and further research on the long-term effects of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide on cardiac function.

Synthesis Methods

The synthesis of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 4-piperidone with 3-ethyl-4-methoxybenzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then treated with ammonium carbonate to yield 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. The overall synthesis process is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its therapeutic potential in treating cardiovascular diseases. It has been shown to be effective in treating arrhythmias, such as atrial fibrillation, and hypertension. In addition, 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been used as a research tool to study the role of IKr in cardiac electrophysiology.

properties

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-11-10-13(4-5-14(11)21-2)22(19,20)17-8-6-12(7-9-17)15(16)18/h4-5,10,12H,3,6-9H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVSHPZLQGBFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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